N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, a pyrrolidine moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with a halogenated thiophene intermediate.
Attachment of the Methoxybenzamide Group: The final step involves coupling the thiophene-pyrrolidine intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure could be useful in the design of organic semiconductors or other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways, especially those involving thiophene or pyrrolidine derivatives.
Mechanism of Action
The exact mechanism of action for N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring could facilitate binding to hydrophobic pockets, while the pyrrolidine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it potentially more versatile in various chemical reactions and applications compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better explore its potential in various scientific fields.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-13-14(2)24-19(17(13)12-21-10-4-5-11-21)20-18(22)15-6-8-16(23-3)9-7-15/h6-9H,4-5,10-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQCQBSUUSBGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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